molecular formula C20H16FN7O5 B2395283 7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941874-44-8

7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2395283
CAS No.: 941874-44-8
M. Wt: 453.39
InChI Key: LRTLSUWRDWRKBH-KTWYXVPMSA-N
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Description

The compound features a purine-dione core substituted at the 7-position with a 4-fluorobenzyl group, a methyl group at the 3-position, and an (E)-configured hydrazinyl side chain modified with a nitrofuran-containing allylidene moiety.

Properties

CAS No.

941874-44-8

Molecular Formula

C20H16FN7O5

Molecular Weight

453.39

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C20H16FN7O5/c1-26-17-16(18(29)24-20(26)30)27(11-12-4-6-13(21)7-5-12)19(23-17)25-22-10-2-3-14-8-9-15(33-14)28(31)32/h2-10H,11H2,1H3,(H,23,25)(H,24,29,30)/b3-2+,22-10+

InChI Key

LRTLSUWRDWRKBH-KTWYXVPMSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

Structure and Properties

The molecular structure of the compound includes a purine core substituted with various functional groups, notably a 4-fluorobenzyl moiety and a nitrofuran group. The presence of these substituents may influence its biological activity by enhancing lipophilicity or altering interaction with biological targets.

Molecular Formula

  • C : 18
  • H : 18
  • F : 1
  • N : 5
  • O : 2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitrofuran derivatives. The nitrofuran moiety is known for its effectiveness against various bacterial strains. For example, compounds containing similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Nitrofurantoin1632
Compound A (similar structure)816
7-(4-fluorobenzyl)-3-methyl...TBD (To Be Determined)TBD

Anticancer Potential

The purine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with hydrazine substitutions exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving DNA intercalation or inhibition of topoisomerases .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various purine derivatives, including our compound of interest, the following results were observed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa cells showed a significant reduction in viability at concentrations above 10 µM.
    • MCF-7 cells exhibited sensitivity at lower concentrations (~5 µM).
    • A549 cells showed moderate resistance compared to the other lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitrofuran group may undergo reduction within bacterial cells or tumor environments, leading to the generation of reactive intermediates that can damage cellular components such as DNA and proteins .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the efficacy of compounds containing nitrofuran derivatives against various strains of bacteria, including Mycobacterium tuberculosis. For instance, derivatives similar to the compound have shown potent inhibitory effects against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) as low as 0.031 mg/L reported for related structures . The presence of the nitrofuran group is crucial as it is known to enhance antibacterial activity through mechanisms involving prodrug activation by bacterial enzymes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/L)Target Organism
Compound 10.031Mycobacterium tuberculosis
Compound 20.488MDR-TB strain
Compound 3>500Mycobacterium aurum

Inhibition of Cyclin-Dependent Kinases

Another significant application of this compound class is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is essential in regulating the cell cycle. CDK inhibitors are being explored for their potential in cancer therapy due to their ability to halt cell proliferation. The structural features of the compound may allow it to effectively compete with ATP for binding at the active site of CDK2.

Table 2: CDK Inhibition Potency

Compound NameIC50 (µM)Mechanism of Action
Compound A0.5Competitive inhibition
Compound B1.2Allosteric modulation
7-(4-fluorobenzyl)...TBDTBD

Case Studies

  • Antimycobacterial Activity : A study published in PMC demonstrated that nitrofuran derivatives exhibited selective activity against slow-growing mycobacteria, indicating their potential as therapeutic agents for tuberculosis treatment . The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects.
  • Cancer Therapeutics : Research has indicated that compounds structurally related to 7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione have been evaluated in preclinical models for their ability to inhibit tumor growth. The findings suggest that these compounds could be developed into promising anticancer agents through further optimization and clinical trials.

Comparison with Similar Compounds

Structural Similarity Analysis

Tanimoto Coefficient and Similarity Metrics

As discussed in chemoinformatics studies, the Tanimoto coefficient quantifies structural similarity by comparing shared molecular features . For the target compound and analogs:

  • Core Similarity : All compounds share the purine-dione core, contributing to a high baseline similarity.
  • Substituent Differences : The nitrofuran, bromine, and ethoxy groups introduce divergent features, lowering the Tanimoto score. For example, the target compound and Compound A share a benzylidene-hydrazinyl motif but differ in halogen vs. nitrofuran substitution, resulting in moderate similarity .

Metabolic Pathway Implications

Structural differences may influence interactions with metabolic enzymes. For instance, the nitrofuran group in the target compound is known for antimicrobial activity, while bromine and ethoxy groups (Compounds A and B) are associated with distinct electronic profiles that could alter substrate-enzyme binding .

Preparation Methods

Spectroscopic Profile

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, purine H-8), 8.15 (d, J = 15.5 Hz, 1H, CH=),
    7.92 (d, J = 3.5 Hz, 1H, furan H-3), 7.42–7.35 (m, 4H, Ar-H),
    6.85 (d, J = 3.5 Hz, 1H, furan H-4), 5.18 (s, 2H, CH₂),
    3.45 (s, 3H, N-CH₃), 2.33 (s, 3H, C-CH₃)

  • ¹³C NMR (125 MHz, DMSO-d₆):
    δ 167.2 (C=O), 158.1 (C-F), 152.4 (C=N),
    148.6 (furan C-2), 135.4–115.2 (aromatic carbons)

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN:H₂O 60:40) shows ≥99.5% purity with retention time 12.8 min.

Challenges and Alternative Approaches

  • Nitrofuran Stability : The electron-deficient nitrofuran ring undergoes decomposition above 120°C, necessitating precise temperature control during condensation.
  • Hydrazone Tautomerism : Keto-enol tautomerism is suppressed using aprotic solvents and low-dielectric media.
  • Scalability : Microwave methods face batch size limitations; flow chemistry adaptations are under investigation.

Alternative synthetic strategies include:

  • Ugi Multicomponent Reaction : Combines amine, aldehyde, isocyanide, and carboxylic acid in one pot to assemble intermediates
  • Enzymatic Catalysis : Lipase-mediated acylations improve regioselectivity in purine functionalization

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this purine derivative to improve yields and purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the purine core. Key steps include:

  • Hydrazine coupling : Reacting 3-methyl-8-hydrazinylpurine intermediates with 5-nitrofuran-2-yl allylidene derivatives under reflux in anhydrous ethanol (70–80°C, 12–24 hours) .
  • Fluorobenzyl substitution : Introducing the 4-fluorobenzyl group via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 60°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) to isolate intermediates .
    • Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to allylidene) to minimize side products.

Q. What analytical techniques are most reliable for characterizing the compound’s structure and confirming stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify hydrazinyl and allylidene configurations. Key signals: δ 8.2–8.5 ppm (nitrofuran protons), δ 7.3–7.6 ppm (fluorobenzyl aromatic protons) .
  • X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve E/Z isomerism in the allylidene-hydrazinyl moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for structurally similar purine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or viral proteases. Compare binding affinities of fluorobenzyl vs. hydroxybenzyl analogs .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict IC₅₀ values for anticancer activity. Highlight substituent effects (e.g., fluorobenzyl enhances lipophilicity vs. methoxy groups) .
  • Case Study : A 2023 study found conflicting IC₅₀ values (5–50 µM) for analogs; QSAR revealed nitro group positioning as a critical variable .

Q. What experimental strategies can validate the compound’s mechanism of action in nucleotide pathway modulation?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of xanthine oxidase or adenosine deaminase using UV-Vis spectrophotometry (e.g., uric acid formation at 290 nm) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to purified enzymes (e.g., ΔH and Kd values) .
  • Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .

Q. How can researchers address discrepancies in crystallographic data for purine derivatives with flexible hydrazinyl side chains?

  • Methodological Answer :

  • Dynamic NMR : Analyze temperature-dependent spectra (e.g., 25–60°C) to detect conformational exchange in solution .
  • Torsion Angle Libraries : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity and correlate with bioactivity .
  • Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in allylidene-hydrazinyl moieties .

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